![molecular formula C12H15ClN2 B1424679 N~1~,N~1~-diallyl-4-chloro-1,2-benzenediamine CAS No. 1220029-71-9](/img/structure/B1424679.png)
N~1~,N~1~-diallyl-4-chloro-1,2-benzenediamine
Overview
Description
N~1~,N~1~-diallyl-4-chloro-1,2-benzenediamine (DACBD) is an organic compound that has been studied for its potential use in various scientific research applications. It is a colorless, water-soluble solid that has a melting point of 122°C and a boiling point of 244°C. DACBD is also known as 4-chloro-1,2-diaminobutane and has a molecular formula of C8H14ClN2.
Scientific Research Applications
Synthesis and Corrosion Inhibition
- Studies have been conducted on the synthesis of unsaturated N,N-diallyl compounds from different diamines, demonstrating their capability to undergo cyclopolymerization. These synthesized materials, including quaternary ammonium monomers and polymers, have shown significant potential as corrosion inhibitors for mild steel in acidic conditions. The corrosion inhibition efficiency of these compounds has been observed to be substantially higher compared to the starting diamines, indicating their practical utility in protecting metals from corrosion in industrial applications (Ali & Saeed, 2001).
Molecular Wires and Conductivity
- Research into the derivatization of electrode surfaces with N,N,N',N'-tetraalkyl-1,4-benzenediamine derivatives has provided insights into the potential use of these compounds in creating molecular wires. These derivatized electrodes exhibit promising redox behavior and could serve as redox mediators, suggesting their application in electronic devices and sensors. The study highlights the role of binding atom hybridization on electronic transmission, which could be pivotal in the development of molecular electronics (Buchanan et al., 1983).
Host Molecules for Channel Inclusion Compounds
- N,N-diallyl-4-chloro-1,2-benzenediamine derivatives have also been explored as host molecules for channel inclusion compounds. These compounds are capable of forming crystalline structures with channels that can accommodate guest molecules. Such structures have potential applications in the field of supramolecular chemistry, where they can be used for selective encapsulation and release of molecules, with implications in drug delivery, molecular separation, and catalysis (Sheynin et al., 2006).
properties
IUPAC Name |
4-chloro-1-N,1-N-bis(prop-2-enyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c1-3-7-15(8-4-2)12-6-5-10(13)9-11(12)14/h3-6,9H,1-2,7-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBAPPQHIYMGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~1~-diallyl-4-chloro-1,2-benzenediamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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